7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione
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Overview
Description
Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide is a complex organic compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as cofactors in enzymatic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of bromine, ethyl, and methyl groups at specific positions. Common reagents used in these reactions include brominating agents, alkyl halides, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.
Scientific Research Applications
Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural similarity to natural pteridines makes it useful in studying enzyme mechanisms and metabolic pathways.
Industry: The compound’s unique properties make it valuable in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone, a naturally occurring pteridine derivative.
Lumazine: 2,4(1H,3H)-pteridinedione, another naturally occurring pteridine derivative.
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide is unique due to its specific substitutions at the 7, 10, and 3 positions, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
65818-58-8 |
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Molecular Formula |
C13H11BrN4O3 |
Molecular Weight |
351.16 g/mol |
IUPAC Name |
7-bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione |
InChI |
InChI=1S/C13H11BrN4O3/c1-3-17-8-5-4-7(14)6-9(8)18(21)10-11(17)15-13(20)16(2)12(10)19/h4-6H,3H2,1-2H3 |
InChI Key |
RAWIWIPNKMUGHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)[N+](=C3C1=NC(=O)N(C3=O)C)[O-] |
Origin of Product |
United States |
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